2-Amino-1-(2-chloro-4-nitrophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

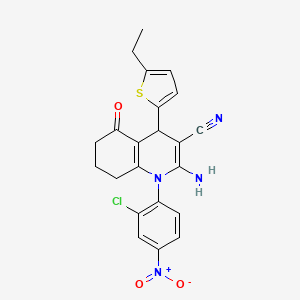

The compound 2-Amino-1-(2-chloro-4-nitrophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polyfunctionalized hexahydroquinoline derivative featuring:

- A 2-chloro-4-nitrophenyl substituent at position 1, contributing strong electron-withdrawing effects and steric bulk.

- A 5-ethylthiophen-2-yl group at position 4, introducing sulfur-based heterocyclic character and moderate lipophilicity.

Properties

CAS No. |

441783-00-2 |

|---|---|

Molecular Formula |

C22H19ClN4O3S |

Molecular Weight |

454.9 g/mol |

IUPAC Name |

2-amino-1-(2-chloro-4-nitrophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C22H19ClN4O3S/c1-2-13-7-9-19(31-13)20-14(11-24)22(25)26(17-4-3-5-18(28)21(17)20)16-8-6-12(27(29)30)10-15(16)23/h6-10,20H,2-5,25H2,1H3 |

InChI Key |

YQUYWLLEWZZACO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)N)C#N |

Origin of Product |

United States |

Biological Activity

The compound 2-Amino-1-(2-chloro-4-nitrophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile represents a class of hexahydroquinoline derivatives known for their diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of this compound based on current research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by its unique substitution pattern, which contributes to its biological activity. The IUPAC name is provided below:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H18ClN5O5S |

| Molecular Weight | 463.92 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling.

- DNA Interaction : Research indicates that the compound can intercalate into DNA strands, leading to disruptions in replication and transcription processes. This interaction may trigger apoptotic pathways in cancer cells.

- Oxidative Stress Modulation : The compound exhibits antioxidant properties that help mitigate oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Anticancer Activity

Several studies have reported the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549) at micromolar concentrations.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 12.5 | Inhibition of proliferation |

| A549 | 15.0 | Induction of apoptosis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria in disc diffusion assays.

| Bacteria | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 16 |

Study on Anticancer Effects

A recent study published in Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis such as caspase activation and PARP cleavage.

Study on Antimicrobial Effects

Another study published in Pharmaceutical Biology assessed the antimicrobial properties against various pathogens. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with standard antibiotics.

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison of Hexahydroquinoline Derivatives

Electronic and Steric Effects

- In contrast, analogues with nitro groups at position 3 () or lacking chloro substituents () exhibit reduced electron-withdrawing effects.

- Thiophene Modifications: The 5-ethylthiophen-2-yl group provides a planar sulfur-containing heterocycle, favoring π-π stacking interactions.

- Ethyl vs.

Implications for Research and Development

The structural diversity within this hexahydroquinoline family allows for tunability in:

- Drug Discovery: Electron-withdrawing groups (e.g., NO₂, Cl) may enhance binding to enzyme active sites, while thiophene derivatives could modulate pharmacokinetic properties .

- Materials Science : The carbonitrile group’s polarity and hydrogen-bonding capacity may facilitate applications in organic semiconductors or coordination polymers .

Q & A

Q. What synthetic strategies are commonly employed for preparing this hexahydroquinoline derivative?

The compound is typically synthesized via multi-component cyclocondensation reactions. For example, combining substituted anilines, β-ketoesters, and nitriles in ethanol or acetonitrile under reflux conditions (3–24 hours) yields the core structure. Catalytic bases like piperidine or ammonium acetate are often used to facilitate enamine formation and cyclization. Post-synthetic modifications (e.g., introducing the 5-ethylthiophene moiety) may require Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- X-ray diffraction (XRD): Essential for confirming the fused hexahydroquinoline ring system and substituent orientations. For example, studies report mean C–C bond lengths of 1.52 Å and dihedral angles <10° between aromatic planes, indicating minimal steric strain .

- NMR: H and C NMR identify proton environments (e.g., NH at δ 6.8–7.2 ppm, thiophene protons at δ 7.3–7.5 ppm) and carbon types (e.g., carbonyl carbons at δ 170–180 ppm) .

- IR: Confirms functional groups like C≡N (2200–2250 cm) and C=O (1650–1700 cm) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during synthesis be resolved?

Discrepancies between predicted and observed NMR/IR data often arise from conformational flexibility or impurities. To address this:

- Perform dynamic NMR experiments to assess rotational barriers in the hexahydroquinoline ring.

- Use HPLC-MS to identify byproducts (e.g., incomplete cyclization intermediates).

- Cross-validate with single-crystal XRD to rule out polymorphism or solvate formation .

Q. What methodologies optimize reaction yields for large-scale synthesis?

Yield optimization involves:

- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaryl intermediates but may increase side reactions. Ethanol balances reactivity and cost .

- Catalyst selection: Palladium-based catalysts (e.g., Pd(OAc)) improve coupling efficiency for thiophene incorporation (yields >75%) .

- Temperature control: Stepwise heating (80°C for cyclization, 120°C for coupling) minimizes decomposition .

Q. How can computational modeling predict biological activity or stability?

- Density Functional Theory (DFT): Calculates HOMO-LUMO gaps to assess redox activity. For analogs, gaps of ~4.2 eV suggest moderate electron-transfer capacity .

- Molecular docking: Simulates binding to targets like kinase enzymes. The chloro-nitroaryl group shows strong hydrophobic interactions in ATP-binding pockets .

- MD simulations: Evaluate thermal stability by modeling decomposition pathways at 300–500 K .

Q. What experimental approaches assess stability under varying conditions?

- Thermogravimetric analysis (TGA): Measures decomposition onset temperatures (e.g., >250°C for the hexahydroquinoline core) .

- pH-dependent stability studies: Monitor hydrolysis of the nitrile group in acidic (pH 2) vs. basic (pH 10) buffers via UV-Vis spectroscopy .

- Light exposure tests: Accelerated photodegradation under UV light (λ = 254 nm) identifies susceptible moieties (e.g., nitro groups forming radicals) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on bioactivity across structural analogs?

Variations in antimicrobial or antitumor activity often stem from:

- Substituent positioning: The 2-chloro-4-nitrophenyl group enhances activity against Gram-positive bacteria, while 5-ethylthiophene improves lipid membrane penetration .

- Crystallographic disorder: Disordered solvent molecules in XRD data (e.g., 10% occupancy) can mask true binding conformations .

- Assay variability: Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to reduce inter-lab discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.